1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene
CAS No.: 1423025-89-1
Cat. No.: VC2573255
Molecular Formula: C14H19BrO2
Molecular Weight: 299.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423025-89-1 |
|---|---|
| Molecular Formula | C14H19BrO2 |
| Molecular Weight | 299.2 g/mol |
| IUPAC Name | 1-[[1-(bromomethyl)cyclobutyl]methoxy]-3-(methoxymethyl)benzene |
| Standard InChI | InChI=1S/C14H19BrO2/c1-16-9-12-4-2-5-13(8-12)17-11-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-11H2,1H3 |
| Standard InChI Key | GSWMUTOXRHHQMY-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=CC=C1)OCC2(CCC2)CBr |
| Canonical SMILES | COCC1=CC(=CC=C1)OCC2(CCC2)CBr |
Introduction
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene is an organic compound with a specific chemical structure and properties. It belongs to a class of compounds that are used in various chemical and pharmaceutical applications. This article will delve into the details of this compound, including its chemical structure, properties, and potential uses.
Chemical Formula and Molecular Weight
-
Chemical Formula: C14H19BrO2
-
Molecular Weight: 299.21 g/mol
IUPAC Name
The IUPAC name for this compound is 1-[[1-(bromomethyl)cyclobutyl]methoxy]-3-(methoxymethyl)benzene.
InChI and InChIKey
-
InChI: 1S/C14H19BrO2/c1-16-9-12-4-2-5-13(8-12)17-11-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-11H2,1H3
-
InChIKey: GSWMUTOXRHHQMY-UHFFFAOYSA-N
SMILES
The SMILES notation for this compound is COCC1=CC(=CC=C1)OCC2(CCC2)CBr.
Synthesis and Applications
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene can be synthesized through various organic chemistry methods, often involving the reaction of appropriate precursors such as bromomethylcyclobutane derivatives with methoxymethylbenzene compounds. The compound is part of a broader class of organic molecules used in pharmaceutical research and chemical synthesis due to its functional groups, which can participate in further reactions.
Suppliers and Availability
This compound is available from suppliers like American Elements, which offers it as part of their comprehensive catalog of life science products. They provide materials in various purities and quantities, including bulk and custom specifications.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | IUPAC Name |
|---|---|---|---|
| 1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene | C14H19BrO2 | 299.21 g/mol | 1-[[1-(bromomethyl)cyclobutyl]methoxy]-3-(methoxymethyl)benzene |
| (([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene | C13H17BrO | 269.18 g/mol | [1-(bromomethyl)cyclobutyl]methoxymethylbenzene |
| (([1-(Bromomethyl)cyclohexyl]methoxy)methyl)benzene | C15H21BrO | 297.23 g/mol | [1-(bromomethyl)cyclohexyl]methoxymethylbenzene |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume